molecular formula C17H22ClNO3 B1663667 Ritodrine hydrochloride CAS No. 23239-51-2

Ritodrine hydrochloride

Cat. No.: B1663667
CAS No.: 23239-51-2
M. Wt: 323.8 g/mol
InChI Key: IDLSITKDRVDKRV-JSUROZADSA-N
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Description

Ritodrine hydrochloride is a synthetic compound primarily used as a tocolytic agent to manage premature labor. It is a beta-2 adrenergic agonist that helps relax the uterine smooth muscle, thereby reducing uterine contractions .

Mechanism of Action

Target of Action

Ritodrine hydrochloride primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus .

Mode of Action

This compound is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases intracellular calcium concentration .

Biochemical Pathways

The decrease in intracellular calcium concentration leads to a relaxation of uterine smooth muscle . This relaxation results in a decrease in premature uterine contractions . This mechanism of action is part of the broader cAMP signaling pathway .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract with a peak absorption time of 30-60 minutes . It is metabolized in the liver and excreted in urine . The half-life of this compound is approximately 1.7-2.6 hours .

Result of Action

The primary result of this compound’s action is the decrease in premature uterine contractions . This is achieved through the relaxation of uterine smooth muscle, which is induced by the decrease in intracellular calcium concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, maternal physiological changes during pregnancy may influence the disposition of the drug

Biochemical Analysis

Biochemical Properties

Ritodrine hydrochloride interacts with the beta-2 adrenergic receptors located on the outer membrane of myometrial cells . It activates adenyl cyclase, leading to an increase in the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently decreases intracellular calcium concentration . The decrease in calcium concentration results in the relaxation of uterine smooth muscle, thereby reducing premature uterine contractions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. Its primary influence is on myometrial cells, where it binds to beta-2 adrenergic receptors and influences cell function by modulating intracellular signaling pathways . This modulation affects gene expression and cellular metabolism, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells . Upon binding, it activates adenyl cyclase, which increases the level of cAMP. The elevated cAMP levels then decrease intracellular calcium concentrations, leading to a reduction in uterine contractions .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects on reducing uterine contractions are relatively short-lived due to its short-acting nature .

Dosage Effects in Animal Models

In animal studies, pregnant animals were given this compound, and some babies had problems . In human studies, pregnant women were given this medication and their babies did not have any problems related to this medication .

Metabolic Pathways

This compound is metabolized in the liver, and its metabolites are inactive . The drug is absorbed from the gastrointestinal tract, and about 30% of the drug is absorbed .

Transport and Distribution

This compound is known to cross the placenta . Detailed information on how the drug is transported and distributed within cells and tissues is currently limited.

Subcellular Localization

The subcellular localization of this compound is primarily at the outer membrane of myometrial cells, where it binds to beta-2 adrenergic receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: Ritodrine hydrochloride is synthesized through an amination reduction reaction. The process involves the reaction of 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone with 4-hydroxyphenylethylamine. The resulting ritodrine is then converted to this compound by reacting with hydrochloric acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to control production costs and improve product quality. The raw materials used are readily available, and the technology involved is relatively simple .

Chemical Reactions Analysis

Types of Reactions: Ritodrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of ritodrine, which may have different pharmacological properties .

Scientific Research Applications

Ritodrine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ritodrine hydrochloride is unique in its high selectivity for beta-2 adrenergic receptors, making it particularly effective for uterine relaxation. Its specific structure, including the bulky N-substituent and the 4-hydroxy group on the benzene ring, contributes to its high beta-2 selectivity and effectiveness in managing premature labor .

Properties

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200447
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23239-51-2, 52447-11-7
Record name Ritodrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritodrine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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